Ethyl 3-(benzylamino)propanoate hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

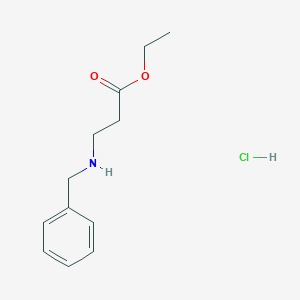

The systematic IUPAC name for this compound is ethyl 3-(benzylamino)propanoate hydrochloride , reflecting its functional groups and substitution pattern. The parent chain is propanoic acid, where the hydrogen atom on the third carbon is replaced by a benzylamino group (-NH-CH₂-C₆H₅). The carboxyl group (-COOH) of propanoic acid is esterified with ethanol, forming an ethyl ester (-COOCH₂CH₃). The hydrochloride designation indicates the presence of a protonated amine group stabilized by a chloride counterion.

The molecular formula is C₁₂H₁₈ClNO₂ , corresponding to a molecular weight of 243.73 g/mol . Key structural features include:

- Benzylamino group : Introduces aromaticity and influences solubility.

- Ethyl ester : Enhances lipophilicity and modulates reactivity.

- Hydrochloride salt : Improves crystalline stability and aqueous solubility.

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₂ | |

| Molecular Weight | 243.73 g/mol | |

| CAS Number | 100200-22-4 | |

| SMILES | CCOC(=O)CCNCC1=CC=CC=C1.[H]Cl | |

| InChIKey | HCTJHQFFNDLDPF-UHFFFAOYSA-N |

The SMILES string and InChIKey provide unambiguous representations of connectivity and stereoelectronic features, facilitating database searches and computational modeling.

Crystallographic Data and Conformational Isomerism

Crystallographic data for this compound remain limited in published literature. However, its structural analogs, such as unprotonated ethyl 3-(benzylamino)propanoate (CAS 23583-21-3), exhibit liquid form at room temperature, suggesting low crystallinity in the free base form. The hydrochloride salt likely adopts a more ordered crystalline lattice due to ionic interactions between the protonated amine and chloride ions.

Conformational isomerism arises from rotational freedom around three key bonds:

- C-N bond of the benzylamino group : Free rotation enables syn/anti orientations relative to the ester carbonyl.

- Ester C-O bond : Affects the orientation of the ethoxy group.

- Propanoate backbone : Influences the spatial arrangement of the benzyl and ester moieties.

Table 2: Conformational Isomerism Drivers

| Bond | Rotational Freedom | Impact on Conformation |

|---|---|---|

| C-N (benzylamino) | High | Syn/anti amine-carbonyl alignment |

| C-O (ester) | Moderate | Ethyl group orientation |

| C-C (propanoate backbone) | Low | Overall molecular geometry |

In the hydrochloride form, protonation of the amine restricts rotation around the C-N bond, favoring conformers that maximize charge stabilization through intramolecular hydrogen bonding or ion-dipole interactions.

Protonation States in Hydrochloride Form

The hydrochloride salt exists as a monoprotonated species , with the benzylamino nitrogen bearing a positive charge balanced by a chloride anion. The pKa of the benzylamino group in the free base is 8.57 ± 0.19 , indicating that protonation predominates at physiological pH (7.4). This protonation enhances aqueous solubility, as evidenced by the compound’s storage recommendation at -20°C to prevent hydrolysis.

Key effects of protonation include:

- Increased polarity : Facilitates dissolution in polar solvents.

- Stabilized crystal lattice : Ionic interactions improve thermal stability.

- Altered reactivity : Protonated amines are less nucleophilic, affecting their role in synthesis.

Figure 1: Protonation Equilibrium

$$ \text{R-NH}2 + \text{HCl} \rightleftharpoons \text{R-NH}3^+ \text{Cl}^- $$

R = ethyl propanoate-benzyl substituent

In nonpolar solvents, the hydrochloride may partially dissociate, regenerating the free base and HCl. This equilibrium is critical in reaction design, particularly in peptide coupling reactions where free amine participation is required.

Properties

IUPAC Name |

ethyl 3-(benzylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-9-13-10-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHJLQVXULENRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Compound Synthesis: Ethyl 3-(Benzylamino)propanoate

The free base, ethyl 3-(benzylamino)propanoate (C₁₂H₁₇NO₂), is typically synthesized via a Michael addition between benzylamine and ethyl acrylate. This reaction is catalyzed by copper(II) acetate (Cu(OAc)₂) in aqueous or alcoholic media.

Procedure

Mechanistic Insight

Cu(OAc)₂ facilitates the nucleophilic attack of benzylamine on the α,β-unsaturated ester, forming a β-amino ester via a conjugate addition mechanism.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using HCl gas or concentrated HCl in ethanol.

Procedure

-

Reagents :

-

Reaction Conditions :

Alternative Synthetic Routes

Reductive Amination with Sodium Borohydride

A modified approach employs sodium borohydride (NaBH₄) for in situ reduction of imine intermediates.

Procedure

Solid-Phase Synthesis for Scalability

A patent-pending method uses Amberlyst A-26 resin for cyclization and purification, improving yield and reducing byproducts.

Procedure

-

Reagents :

-

Reaction Conditions :

Optimization and Challenges

Catalyst Screening

Key Insight : Cu(OAc)₂ in water minimizes side reactions (e.g., ester hydrolysis) and enhances regioselectivity.

Byproduct Analysis

Common impurities include:

-

Hydrolysis product : Ethyl 3-hydroxypropanoate (1.28% in HCl-mediated routes).

-

Dimerization products : Formed at elevated temperatures (>60°C).

Mitigation :

Industrial-Scale Production

A patented protocol (WO2013150545A2) details a continuous-flow system for high-throughput synthesis:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Properties

Synthesis Methodology

Ethyl 3-(benzylamino)propanoate hydrochloride is synthesized through a multi-step process involving benzylamine and ethyl acrylate. The general synthetic route includes:

-

Formation of Ethyl 3-(benzylamino)propanoate :

- Reactants : Benzylamine and ethyl acrylate

- Conditions : Catalyzed by aluminum oxide at approximately 95°C for 3 hours.

- Procedure : The reactants are refluxed with stirring, followed by cooling and purification via column chromatography.

-

Formation of Hydrochloride Salt :

- Reactants : Ethyl 3-(benzylamino)propanoate and hydrochloric acid

- Conditions : Aqueous medium at room temperature.

- Procedure : The ester is dissolved in water, hydrochloric acid is added dropwise, and the resulting precipitate is filtered and dried.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been explored for developing β-agonist prodrugs aimed at treating conditions such as psoriasis. Its ability to act as a prodrug allows it to undergo enzymatic hydrolysis, releasing active drug components upon administration.

Organic Synthesis

The compound is utilized as a reagent in various organic reactions, including:

- Peptide Synthesis : Acts as a building block for constructing peptide chains.

- Synthesis of Complex Molecules : Its functional groups enable the formation of diverse derivatives through substitution and oxidation reactions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids |

| Reduction | Alcohols |

| Substitution | Various substituted derivatives |

Material Science

In material science, this compound has potential applications in developing specialty chemicals and polymers. Its unique properties allow for modifications that enhance material performance in various industrial applications .

Biochemical Studies

The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Case Studies

-

Therapeutic Development :

A study highlighted the synthesis of β-amino acid derivatives using this compound as a precursor. These derivatives exhibited promising biological activities, indicating the compound's potential in drug development . -

Organic Reaction Optimization :

Research demonstrated the effectiveness of this compound in optimizing reaction conditions for synthesizing spirolactams from esters. The study reported high yields and selectivity, showcasing its utility in organic synthesis .

Mechanism of Action

The mechanism of action of ethyl 3-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Variation in Amino Substituents

Key Findings :

- Methylamino analogs are more polar but less lipophilic, affecting their pharmacokinetic profiles.

Positional Isomers and Aromatic Modifications

Key Findings :

Ester Group Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Substituent Type |

|---|---|---|---|---|

| Benzyl 3-aminopropanoate HCl | C₁₀H₁₄ClNO₂ | 215.68 | Benzyl ester | Amino at C3 |

| Ethyl 3-(methylthio)propanoate | C₆H₁₂O₂S | 148.22 | Ethyl ester | Methylthio at C3 (non-amino) |

Key Findings :

- Benzyl esters (e.g., Benzyl 3-aminopropanoate HCl) increase lipophilicity compared to ethyl esters, affecting membrane permeability .

- Non-amino derivatives like ethyl 3-(methylthio)propanoate are volatile esters used in flavor industries (e.g., pineapple aroma) but lack pharmaceutical relevance .

Biological Activity

Ethyl 3-(benzylamino)propanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula and a molecular weight of approximately 243.73 g/mol. The presence of the hydrochloride group enhances its solubility in water compared to its base form, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with ethyl acrylate under reflux conditions, often using catalysts such as aluminum oxide. The product can be purified through chromatographic techniques to obtain high purity yields.

Reaction Pathways

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Can be reduced to yield corresponding alcohols.

- Substitution : Nucleophilic substitution can replace the benzylamino group with other functional groups.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. It can act as an inhibitor or activator based on the context, influencing various biochemical pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Drug Development : It serves as an intermediate in synthesizing β-agonist prodrugs for treating conditions like psoriasis.

- Biochemical Probes : Investigated for studying enzyme interactions, providing insights into metabolic pathways.

- Therapeutic Properties : Explored for its role in modulating receptor activity related to neurotransmitter systems, suggesting potential therapeutic applications in neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit certain enzymes, which may lead to therapeutic benefits in diseases where these enzymes are implicated.

- Binding Affinity Analysis : Studies have demonstrated its binding affinity to various receptors, indicating its potential as a ligand in drug design .

- Pharmacological Characterization : In pharmacological studies, derivatives of this compound have been optimized for enhanced potency against specific biological targets, showcasing its versatility in medicinal chemistry .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(benzylamino)propanoate | Non-hydrochloride form | Similar reactivity but lower solubility |

| N-Benzyl-β-alanine ethyl ester | Contains an additional acetyl group | Different reactivity profile due to structural variations |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(benzylamino)propanoate hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via reductive amination or protection-deprotection strategies. For example, benzylamine can react with ethyl acrylate derivatives under acidic or basic conditions, followed by HCl salt formation . Key intermediates (e.g., ethyl propanoate derivatives) are characterized using NMR (to confirm amine and ester linkages) and HPLC (to assess purity). Post-hydrogenation steps (to remove protecting groups) require monitoring via TLC or mass spectrometry to ensure completion .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Stability : Exposure to aqueous buffers (pH 1–13) at 25–60°C, followed by HPLC to quantify degradation products.

- Photostability : Accelerated light exposure (ICH Q1B guidelines) with UV-Vis spectroscopy to detect structural changes.

Storage recommendations: Desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-alkylation or ester hydrolysis). To address this:

- Optimize Reaction Conditions : Use kinetic studies (varying temperature, solvent polarity, and stoichiometry) to identify ideal parameters. For example, anhydrous conditions with aprotic solvents (e.g., DMF) minimize hydrolysis .

- Monitor Intermediate Purity : Employ LC-MS to detect trace impurities (e.g., unreacted benzylamine or ethyl acrylate) that may inhibit salt formation .

- Mechanistic Studies : Isotopic labeling (e.g., deuterated reagents) can track reaction pathways and identify bottlenecks .

Q. What advanced analytical techniques are critical for identifying and quantifying impurities in this compound?

- Methodological Answer : Impurity profiling requires:

- High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular formulas of unknown byproducts (e.g., N-alkylated derivatives or ester hydrolysis products).

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex mixtures, particularly for regioisomers.

- Chiral HPLC : If enantiomeric impurities are suspected (e.g., from racemization during synthesis).

Reference standards for common impurities (e.g., ethyl 3-chloro-3-phenylpropanoate) should be synthesized and validated .

Q. How can this compound be utilized as a building block for drug-discovery applications?

- Methodological Answer : The benzylamino and ester groups enable diverse derivatization:

- Peptide Mimetics : Coupling with carboxylic acids via EDC/NHS chemistry to create amide-linked prodrugs .

- Metal Complexation : The amine moiety can coordinate with transition metals (e.g., Pd or Ru) for catalytic applications.

- Pharmacophore Optimization : Structure-activity relationship (SAR) studies by modifying the benzyl group (e.g., introducing electron-withdrawing substituents) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.